molecular formula C9H8BrNO B8326101 3-(1-Bromoethyl)-1,2-benzisoxazole

3-(1-Bromoethyl)-1,2-benzisoxazole

Cat. No.: B8326101
M. Wt: 226.07 g/mol
InChI Key: MJXLKCWEDKMNHR-UHFFFAOYSA-N
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Description

Overview of Benzisoxazole Chemistry and its Significance in Organic Synthesis

The 1,2-benzisoxazole (B1199462) scaffold is an aromatic heterocyclic system that consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. wikipedia.org This fusion of a six-membered aromatic ring with a five-membered heterocyclic ring results in a stable, bicyclic structure. The aromaticity of the benzisoxazole system contributes to its relative stability, yet it possesses reactive sites that allow for functionalization, making it a versatile building block in synthetic chemistry. wikipedia.org

The significance of benzisoxazole derivatives is most prominent in medicinal chemistry, where the scaffold is recognized as a "privileged structure" or pharmacophore. This means that the benzisoxazole core is a recurring motif in a variety of biologically active compounds and approved pharmaceutical drugs. wikipedia.org Its ability to interact with various biological targets has led to its incorporation into drugs with diverse therapeutic applications, including antipsychotics like risperidone (B510) and paliperidone, and the anticonvulsant zonisamide. wikipedia.org The development of synthetic methodologies to create substituted benzisoxazoles is an active area of research, with methods ranging from cyclization of oximes to cycloaddition reactions. organic-chemistry.orgchim.it

Contextualization of Halogenated Organic Compounds in Contemporary Synthetic Methodologies

Halogenated organic compounds, which contain one or more halogen atoms (F, Cl, Br, I), are of fundamental importance in modern organic synthesis. The replacement of a hydrogen atom with a halogen dramatically alters the electronic properties and reactivity of a molecule, making these compounds valuable synthetic intermediates. researchgate.net The carbon-halogen bond can be readily transformed into other functional groups through various reactions, most notably metal-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecules.

A significant portion of pharmaceuticals and agrochemicals contain halogen atoms, which can enhance their biological activity, metabolic stability, and membrane permeability. chim.it While traditional halogenation methods often involved harsh and non-specific reagents, contemporary synthetic methodologies focus on developing more selective, efficient, and environmentally benign halogenation techniques. The strategic introduction of a halogen atom, such as the bromine in 3-(1-Bromoethyl)-1,2-benzisoxazole, provides a reactive handle for further molecular elaboration. bldpharm.com

Research Rationale and Academic Importance of Studying this compound

While specific research literature on this compound is not extensively documented, its academic importance can be inferred from the study of its close structural isomers, such as 3-(bromomethyl)-1,2-benzisoxazole (B15218) and 3-(2-bromoethyl)-1,2-benzisoxazole. The primary research rationale for investigating this compound lies in its potential as a versatile synthetic intermediate for the creation of novel, biologically active molecules.

The key to its utility is the 1-bromoethyl group. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups by reacting it with various nucleophiles. The position of the bromine on the first carbon of the ethyl chain (the α-position relative to the benzisoxazole ring) influences its reactivity compared to its 2-bromoethyl (or β-bromo) isomer, a distinction that is of academic interest for comparative reactivity and synthetic strategy studies.

The academic importance of studying this compound is centered on its role in medicinal chemistry and drug discovery. By using this compound as a starting material, chemists can synthesize libraries of new benzisoxazole derivatives. These derivatives can then be screened for a range of biological activities, building upon the known therapeutic potential of the benzisoxazole scaffold. For instance, derivatives of the related 3-(bromomethyl)-1,2-benzisoxazole have been synthesized and evaluated for anticonvulsant and antimicrobial properties. nih.gov It is therefore a reasonable scientific pursuit to explore the derivatives of the 1-bromoethyl isomer for similar or novel therapeutic applications.

Table of Related Benzisoxazole Intermediates

CompoundStructureKey Application/SignificanceReference
3-(Bromomethyl)-1,2-benzisoxazoleA benzisoxazole core with a -CH₂Br group at position 3Intermediate for synthesizing the anticonvulsant drug Zonisamide and other bioactive derivatives. nih.gov
3-(2-Bromoethyl)-1,2-benzisoxazoleA benzisoxazole core with a -CH₂CH₂Br group at position 3A building block for creating more complex molecules through nucleophilic substitution on the bromine-bearing carbon.

Table of Representative Bioactive Benzisoxazole Derivatives

Compound NameKey Biological Activity
RisperidoneAtypical antipsychotic
PaliperidoneAtypical antipsychotic
ZonisamideAnticonvulsant
IloperidoneAtypical antipsychotic
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleIntermediate for antipsychotics, scaffold for antimicrobials and anticancer drugs

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-(1-bromoethyl)-1,2-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-6(10)9-7-4-2-3-5-8(7)12-11-9/h2-6H,1H3

InChI Key

MJXLKCWEDKMNHR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC2=CC=CC=C21)Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 1 Bromoethyl 1,2 Benzisoxazole

Retrosynthetic Analysis and Key Disconnections for the 1,2-Benzisoxazole (B1199462) Core

A retrosynthetic analysis of 3-(1-Bromoethyl)-1,2-benzisoxazole reveals that the primary disconnection points involve the bromoethyl side chain and the fundamental 1,2-benzisoxazole heterocyclic system. The carbon-bromine bond can be disconnected to identify 3-ethyl-1,2-benzisoxazole (B8608200) as a key intermediate. Further deconstruction of the 1,2-benzisoxazole core itself points to several established synthetic strategies.

The most common and traditional approaches to the 1,2-benzisoxazole skeleton are predicated on the formation of the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring. nih.govchim.it This typically involves either the formation of a C–O bond or an N–O bond as the final ring-closing step. nih.govchim.it

One major retrosynthetic disconnection breaks the N–O bond, leading back to an o-hydroxyaryl ketone or aldehyde precursor. Specifically, for a 3-substituted benzisoxazole, an o-hydroxyaryl ketoxime is a common starting point. nih.govchim.it For instance, the cyclization of the oxime of an o-hydroxypropiophenone derivative would be a viable route.

Another key disconnection strategy involves the simultaneous formation of a C–C and a C–O bond through a [3+2] cycloaddition reaction. nih.govorganic-chemistry.org This powerful method often utilizes the reaction of a nitrile oxide with an aryne. nih.govorganic-chemistry.org The nitrile oxide component would be derived from an appropriate precursor that ultimately forms the ethyl group at the 3-position.

Precursor Synthesis and Functional Group Transformations Leading to the Bromoethyl Moiety

The synthesis of this compound is contingent on the successful preparation of its immediate precursor, 3-ethyl-1,2-benzisoxazole, and the subsequent selective bromination of the ethyl side chain.

Synthesis of 3-Acetyl-1,2-benzisoxazole and Related Ketone Precursors

The synthesis of 3-acetyl-1,2-benzisoxazole can be conceptualized through several routes, often starting from readily available salicylaldehyde (B1680747) or related phenolic compounds. One established method involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid. thieme-connect.de While this can directly yield the parent 1,2-benzisoxazole, modifications can be made to introduce the acetyl group.

A more direct precursor to 3-ethyl-1,2-benzisoxazole is 2'-hydroxypropiophenone (B1664087). The oxime of this ketone, 2'-hydroxypropiophenone oxime, can undergo base-promoted ring closure to form 3-ethyl-1,2-benzisoxazole. This intramolecular cyclization is a common and effective method for constructing the benzisoxazole ring. chim.it

Alternatively, 3-acetyl-1,2-benzisoxazole can serve as a versatile intermediate. This ketone can be synthesized and then the acetyl group can be reduced to an ethyl group, for example, through a Wolff-Kishner or Clemmensen reduction, although care must be taken to avoid reduction of the isoxazole ring.

A powerful and modern approach for the synthesis of 3-alkyl-1,2-benzisoxazoles is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.govorganic-chemistry.orgnih.gov In this strategy, a suitable chlorooxime derived from propionaldehyde (B47417) can be reacted with a benzyne (B1209423) precursor in the presence of a fluoride (B91410) source like cesium fluoride (CsF) in a solvent such as acetonitrile. nih.govorganic-chemistry.org This method offers a direct route to 3-ethyl-1,2-benzisoxazole and tolerates a variety of functional groups. nih.govorganic-chemistry.orgnih.gov

PrecursorReagents and ConditionsProductReference
2'-Hydroxypropiophenone oximeBase (e.g., Na2CO3), heat3-Ethyl-1,2-benzisoxazole chim.it
Propionaldehyde chlorooxime and o-(trimethylsilyl)aryl triflateCsF, acetonitrile3-Ethyl-1,2-benzisoxazole nih.govorganic-chemistry.org

This table presents plausible synthetic routes to the key precursor, 3-ethyl-1,2-benzisoxazole, based on established methodologies for 3-substituted benzisoxazoles.

α-Bromination Strategies for Alkyl Side Chains: Mechanisms and Selectivity

With 3-ethyl-1,2-benzisoxazole in hand, the crucial step is the selective bromination at the α-position of the ethyl group. The benzylic nature of this position makes it particularly susceptible to radical bromination.

Radical bromination is a highly effective method for introducing a bromine atom at a benzylic position. libretexts.orgchadsprep.com The enhanced stability of the resulting benzylic radical intermediate is the driving force for the high regioselectivity of this reaction. libretexts.orgchemistrysteps.com

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or light (hν). libretexts.orgchadsprep.comresearchgate.net The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane (B81311). google.com The low concentration of bromine generated in situ from NBS minimizes competing electrophilic addition reactions to the aromatic ring. chadsprep.comchemistrysteps.com

The mechanism proceeds through a radical chain reaction:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) or the N-Br bond of NBS by light generates the initial radical species. chadsprep.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group on 3-ethyl-1,2-benzisoxazole, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br2 (generated from the reaction of HBr with NBS) to form the desired this compound and a new bromine radical, which continues the chain. libretexts.orgchemistrysteps.com

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity for the benzylic position over the terminal methyl group of the ethyl side chain is very high due to the significant difference in the stability of the secondary benzylic radical compared to a primary radical. chemistrysteps.com

SubstrateReagents and ConditionsProductKey FeaturesReference
3-Ethyl-1,2-benzisoxazoleNBS, AIBN or hν, CCl4 or cyclohexaneThis compoundHigh regioselectivity for the benzylic position. libretexts.orgchadsprep.com

This table outlines the standard conditions for the radical bromination of the precursor to the target compound.

Electrophilic bromination of the alkyl side chain is generally not a feasible approach for the synthesis of this compound. Electrophilic aromatic substitution reactions typically target the aromatic ring itself, especially in the presence of a Lewis acid catalyst. nih.govlibretexts.orgmasterorganicchemistry.com Attempting an electrophilic bromination would likely lead to bromination of the benzene ring of the benzisoxazole system rather than the alkyl side chain. The positions on the benzene ring are activated or deactivated towards electrophilic attack based on the directing effects of the fused isoxazole ring. Without a specific activating group on the side chain, electrophilic attack will preferentially occur on the electron-rich aromatic system.

Direct Cyclization and Annulation Strategies for Benzisoxazole Ring Formation

As mentioned in the retrosynthetic analysis, direct cyclization and annulation strategies are powerful methods for constructing the 1,2-benzisoxazole core.

The intramolecular cyclization of o-substituted aryl oximes is a widely used and reliable method. chim.it For the synthesis of 3-ethyl-1,2-benzisoxazole, this would involve the treatment of 2'-hydroxypropiophenone oxime with a base. The reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack of the resulting phenoxide onto the oxime nitrogen, with subsequent loss of water to form the benzisoxazole ring.

The [3+2] cycloaddition of a nitrile oxide with benzyne is another elegant and direct route. nih.govorganic-chemistry.orgnih.gov This reaction allows for the formation of the benzisoxazole ring in a single step from non-cyclic precursors. The generation of both the highly reactive nitrile oxide and benzyne intermediates in situ is a key feature of modern protocols for this transformation. nih.govorganic-chemistry.org For the synthesis of 3-ethyl-1,2-benzisoxazole, propanenitrile oxide would be the required 1,3-dipole. The reaction tolerates a range of substituents on both the aryne and nitrile oxide precursors, making it a versatile tool for the synthesis of a library of 3-substituted 1,2-benzisoxazoles. nih.gov

Catalytic Systems and Reagents Employed in the Synthesis of this compound

Based on analogous reactions, the synthesis of this compound from 3-ethyl-1,2-benzisoxazole would likely employ the following catalytic systems and reagents:

Brominating Agent: N-Bromosuccinimide (NBS) is the most common and effective reagent for this type of selective bromination. wikipedia.orgmissouri.edu It serves as a stable and easily handled source of bromine radicals in low concentration, which helps to suppress competing reactions.

Radical Initiator: The reaction requires a radical initiator to begin the chain reaction. Common initiators for this purpose include azobisisobutyronitrile (AIBN) or benzoyl peroxide. These initiators decompose upon heating or irradiation to generate free radicals, which then initiate the bromination process.

Solvent: The reaction is typically carried out in an inert, non-polar solvent that does not react with the radicals. Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions, although due to its toxicity and environmental concerns, alternative solvents like cyclohexane or benzene may also be used. wikipedia.orgmissouri.edu The solvent must be anhydrous, as the presence of water can lead to the hydrolysis of NBS and the desired product. missouri.edu

The proposed reaction mechanism involves the initiation of a radical chain by the decomposition of AIBN or benzoyl peroxide. The resulting radical abstracts a hydrogen atom from the carbon of the ethyl group attached to the benzisoxazole ring, forming a stabilized benzylic-type radical. This radical then reacts with NBS to form the this compound product and a succinimidyl radical, which continues the chain reaction.

Optimization of Reaction Parameters and Yields in Synthetic Pathways

While specific data on the optimization of the synthesis of this compound is not available in the reviewed literature, general principles for optimizing Wohl-Ziegler-type brominations can be applied. The optimization would focus on maximizing the yield of the desired monobrominated product while minimizing the formation of byproducts, such as the dibrominated compound or other isomers.

Key parameters for optimization would include:

Reagent Stoichiometry: The molar ratio of 3-ethyl-1,2-benzisoxazole to NBS would be a critical parameter. Using a slight excess of the starting material or a 1:1 ratio is common to avoid di-bromination.

Initiator Concentration: The amount of radical initiator (e.g., AIBN) is typically catalytic, often in the range of 1-5 mol%. The optimal concentration would provide a sufficient rate of initiation without leading to an uncontrolled reaction or excessive side reactions.

Temperature: The reaction is generally conducted at the reflux temperature of the chosen solvent to facilitate the decomposition of the radical initiator and promote the reaction. The temperature must be carefully controlled to ensure a steady rate of reaction.

Reaction Time: The progress of the reaction would be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material and to avoid the formation of degradation products.

Light or Heat Initiation: The radical initiation can be achieved through thermal means (reflux) or by photochemical irradiation (e.g., with a UV lamp), or a combination of both. wikipedia.org The choice of initiation method can influence the reaction rate and selectivity.

Given the lack of specific experimental data, a hypothetical optimization table is presented below to illustrate the parameters that would be investigated.

EntryMolar Ratio (Substrate:NBS)Initiator (mol%)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
11:1AIBN (2%)CCl₄Reflux (77)4Moderate
21:1.1AIBN (2%)CCl₄Reflux (77)4Potentially Higher
31.1:1AIBN (2%)CCl₄Reflux (77)4Lower Byproduct
41:1Benzoyl Peroxide (2%)CyclohexaneReflux (81)5Variable
51:1AIBN (5%)CCl₄Reflux (77)3Faster Reaction

This table is illustrative and based on general principles of similar chemical reactions, not on experimental results for the specific synthesis of this compound.

Exploration of Reaction Mechanisms and Chemical Transformations of 3 1 Bromoethyl 1,2 Benzisoxazole

Nucleophilic Substitution Reactions at the Bromoethyl Center

The carbon atom bonded to the bromine in 3-(1-Bromoethyl)-1,2-benzisoxazole is a secondary electrophilic center. This structural feature allows for the possibility of multiple nucleophilic substitution mechanisms, primarily the SN1 and SN2 pathways. The viability of each pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comlibretexts.org

Investigation of SN1, SN2, and SN2' Reaction Pathways

The competition between SN1 and SN2 mechanisms is a central theme in the reactivity of this compound.

SN1 (Substitution Nucleophilic Unimolecular): This is a stepwise mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com For this compound, the SN1 pathway is facilitated by the potential formation of a secondary carbocation that is stabilized by the adjacent 1,2-benzisoxazole (B1199462) ring. This pathway is favored under conditions involving polar protic solvents (e.g., water, alcohols), which stabilize the carbocation intermediate, and weak nucleophiles. libretexts.orgyoutube.com

SN2 (Substitution Nucleophilic Bimolecular): This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org In the case of this compound, the secondary nature of the substrate means that while an SN2 reaction is possible, it may be slowed by steric hindrance from the methyl group and the benzisoxazole ring. youtube.com

SN2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): The SN2' pathway involves a nucleophilic attack on a double bond adjacent to the carbon bearing the leaving group. Since this compound lacks an adjacent carbon-carbon double bond (the benzisoxazole ring is aromatic), the SN2' mechanism is not a viable reaction pathway for this specific compound.

Reaction PathwayMechanismFavorable ConditionsApplicability to this compound
SN1Two-step (Carbocation intermediate) masterorganicchemistry.comWeak nucleophiles, polar protic solvents libretexts.orgPlausible, due to stable secondary carbocation.
SN2One-step (Concerted) libretexts.orgStrong nucleophiles, polar aprotic solvents libretexts.orgPossible, but may be sterically hindered. youtube.com
SN2'One-step (Concerted, at adjacent C=C)Allylic or propargylic systemsNot applicable.

Stereochemical Outcomes and Stereoselectivity in Substitution Reactions

Assuming the starting material is a single enantiomer, the stereochemical outcome of the substitution provides critical insight into the operative mechanism.

SN1 Stereochemistry: The SN1 reaction proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with roughly equal probability. masterorganicchemistry.com This leads to the formation of a nearly 50:50 mixture of enantiomers, a process known as racemization. Therefore, a reaction proceeding with racemization is indicative of an SN1 pathway. youtube.com

SN2 Stereochemistry: The SN2 reaction mechanism involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. libretexts.org This forces the molecule's stereocenter to invert, much like an umbrella turning inside out in the wind. masterorganicchemistry.com Consequently, an SN2 reaction always proceeds with a complete inversion of stereochemical configuration.

Reaction PathwayKey FeatureStereochemical Outcome
SN1Planar carbocation intermediate masterorganicchemistry.comRacemization (mixture of inversion and retention) youtube.com
SN2Backside nucleophilic attack libretexts.orgComplete inversion of configuration masterorganicchemistry.com

Regioselectivity with Ambident Nucleophiles

Ambident nucleophiles are species with two or more potential nucleophilic atoms, which can lead to the formation of different products (regioisomers). dalalinstitute.comyoutube.com The course of the reaction with this compound is dictated by the reaction mechanism (SN1 vs. SN2) and the principles of Hard and Soft Acids and Bases (HSAB).

According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids prefer soft bases. dalalinstitute.com

In an SN1 reaction , the intermediate is a carbocation, which is considered a hard acid . It will preferentially react with the harder, more electronegative atom of the ambident nucleophile.

In an SN2 reaction , the electrophilic carbon of the substrate is considered a soft acid . It will preferentially react with the softer, less electronegative atom of the nucleophile. dalalinstitute.com

A classic example is the reaction with an enolate ion, which can attack through its oxygen (harder site) or its carbon (softer site).

Ambident NucleophileSN1 Conditions (Hard Acid Center)SN2 Conditions (Soft Acid Center)
Enolate Ion (e.g., from acetone)O-alkylation favored (forms an ether-like product)C-alkylation favored (forms a new C-C bond) dalalinstitute.com
Nitrite Ion (NO₂⁻)O-attack favored (forms an alkyl nitrite)N-attack favored (forms a nitroalkane) youtube.com
Thiocyanate Ion (SCN⁻)N-attack favored (forms an isothiocyanate)S-attack favored (forms a thiocyanate)

Elimination Reactions to Form Unsaturated Derivatives

Elimination reactions often compete with nucleophilic substitution. byjus.commasterorganicchemistry.com For this compound, elimination of hydrogen bromide (HBr) leads to the formation of 3-vinyl-1,2-benzisoxazole. This can occur through E1 or E2 mechanisms.

E1 and E2 Elimination Mechanisms

The conditions that favor substitution versus elimination are often nuanced, but generally, higher temperatures favor elimination. masterorganicchemistry.com

E1 (Elimination Unimolecular): This mechanism is the elimination counterpart to SN1 and proceeds through the same carbocation intermediate. byjus.com It is a two-step process where the leaving group departs first, followed by deprotonation by a weak base to form the alkene. libretexts.org It is favored by weak bases and polar protic solvents. libretexts.org

E2 (Elimination Bimolecular): This mechanism is a concerted, single-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. byjus.com The E2 reaction requires a specific stereochemical arrangement known as an anti-periplanar conformation, where the hydrogen to be removed and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. masterorganicchemistry.com This pathway is favored by strong, often bulky, bases. libretexts.org

Zaitsev and Hofmann Product Formation and Stereochemical Control

Zaitsev's and Hofmann's rules predict the regioselectivity of elimination reactions when multiple alkene products are possible.

Zaitsev's Rule: States that the major product of an elimination reaction is the more substituted (and thus more stable) alkene. orgoreview.comchemistrysteps.com This product is typically favored when using small, strong bases. orgoreview.com

Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product. This outcome is common when using a sterically bulky base (like potassium tert-butoxide) or when the leaving group is large and charged. chemistrysteps.comlibretexts.org

In the specific case of this compound, there is only one type of beta-hydrogen—those on the terminal methyl group. The removal of any of these hydrogens along with the bromine atom can only lead to one possible product: 3-vinyl-1,2-benzisoxazole . Therefore, the concepts of Zaitsev and Hofmann regioselectivity are not applicable here, as there is no competition between the formation of different regioisomeric alkenes. The reaction is inherently regioselective to one product.

Elimination PathwayMechanismFavorable ConditionsProduct
E1Two-step (via carbocation) byjus.comWeak base, polar protic solvent, heat masterorganicchemistry.com3-vinyl-1,2-benzisoxazole
E2One-step (concerted) byjus.comStrong, bulky base, heat masterorganicchemistry.com3-vinyl-1,2-benzisoxazole

Organometallic Reactions and Cross-Coupling Methodologies

The presence of a carbon-bromine bond in this compound makes it an excellent substrate for a range of organometallic cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgnih.gov For this compound, this reaction would involve its coupling with various boronic acids or their esters in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves the oxidative addition of the bromoalkane to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. tcichemicals.com

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. nih.gov Dialkylbiaryl phosphine (B1218219) ligands have been shown to be highly effective for such cross-coupling reactions. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

EntryBoronic Acid/EsterCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O3-(1-Phenylethyl)-1,2-benzisoxazole
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane3-(1-(4-Methoxyphenyl)ethyl)-1,2-benzisoxazole
3Thiophene-2-boronic acid[Pd(Amphos)Cl]₂K₃PO₄THF3-(1-(Thiophen-2-yl)ethyl)-1,2-benzisoxazole
4Vinylboronic acid pinacol (B44631) esterPd(OAc)₂/SPhosNa₂CO₃Acetonitrile3-(1-Vinyl-ethyl)-1,2-benzisoxazole

Note: The reactions presented in this table are illustrative examples of expected outcomes based on established Suzuki-Miyaura coupling methodologies.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org In the context of this compound, this reaction would enable the introduction of various alkynyl moieties at the ethyl group, leading to the synthesis of propargyl-substituted benzisoxazoles. The reaction is generally carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. organic-chemistry.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain synthetic applications. organic-chemistry.org

Table 2: Potential Sonogashira Coupling Reactions with this compound

EntryTerminal AlkyneCatalyst SystemBaseSolventProduct
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF3-(1-Phenyl-2-propynyl)-1,2-benzisoxazole
2TrimethylsilylacetylenePd(OAc)₂/PPh₃/CuIi-Pr₂NHDMF3-(1-(Trimethylsilyl)-2-propynyl)-1,2-benzisoxazole
31-HexynePdCl₂(PCy₃)₂K₂CO₃Toluene3-(1-Hexyl-2-propynyl)-1,2-benzisoxazole
4Propargyl alcoholPd(PPh₃)₄/CuIDiisopropylamineDioxane3-(1-(Hydroxymethyl)-2-propynyl)-1,2-benzisoxazole

Note: This table illustrates hypothetical Sonogashira coupling reactions based on standard procedures.

The bromine atom in this compound can be utilized to form highly reactive organometallic reagents such as Grignard and organolithium reagents. sigmaaldrich.comlibretexts.org The formation of a Grignard reagent, 3-(1-(magnesiobromo)ethyl)-1,2-benzisoxazole, would be achieved by reacting the starting material with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran. sigmaaldrich.com Similarly, treatment with a strong reducing agent like lithium metal would yield the corresponding organolithium species.

These reagents are powerful nucleophiles and strong bases, capable of reacting with a wide array of electrophiles. libretexts.org For example, they can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively, and with carbon dioxide to produce carboxylic acids. sigmaaldrich.com However, the high basicity of these reagents necessitates careful control of reaction conditions to avoid side reactions, especially with substrates containing acidic protons. libretexts.org The use of organolithium reagents, in particular, requires strictly anhydrous conditions. masterorganicchemistry.com

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-mediated transformations. A notable example is the atom transfer radical addition (ATRA) reaction. This process involves the generation of a carbon-centered radical at the ethyl group, which can then add to an alkene or another unsaturated system. The synthesis of 3-(bromomethyl)-1,2-benzisoxazole (B15218) often involves the radical bromination of 3-methyl-1,2-benzisoxazole using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). A similar approach could be envisioned for the synthesis of this compound from 3-ethyl-1,2-benzisoxazole (B8608200).

Furthermore, photo-induced halogen-atom transfer (XAT) represents a modern approach for generating radicals under mild conditions. nih.gov This could potentially be applied to this compound to initiate various radical cyclization or addition reactions. nih.gov

Ring Transformations and Rearrangement Processes of the 1,2-Benzisoxazole System

The 1,2-benzisoxazole ring system, while aromatic, can undergo various transformations and rearrangements under specific conditions. chim.it For instance, reductive cleavage of the N-O bond is a known reaction pathway for 1,2-benzisoxazoles, often leading to the formation of o-hydroxyaryl imines or related structures. researchgate.net The presence of the bromoethyl substituent at the 3-position could influence the course of these rearrangements.

In some cases, treatment with strong bases can induce ring-opening followed by recyclization to afford different heterocyclic systems. While specific studies on this compound are not prevalent, related 1,2-benzisoxazole derivatives have been shown to rearrange to form quinolines, acridines, or quinazolines under appropriate conditions. researchgate.net

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of the 1,2-benzisoxazole scaffold has been a subject of investigation. Photochemical reactions of benzisoxazole derivatives can lead to ring-opening and rearrangement products. For example, photochemical cyclization of 2-azidobenzoic acids has been used to synthesize 2,1-benzisoxazole-3(1H)-ones. nih.gov The photostability and photoreactivity of this compound would be influenced by the nature of the substituent and the irradiation wavelength. Styrylbenzazole photoswitches, which contain a similar heterocyclic core, have been studied for their photoisomerization properties. diva-portal.org

Electrochemical methods offer a sustainable approach to synthesize and modify benzisoxazole derivatives. rsc.orgrsc.org For instance, the electrochemical reduction of substituted nitroarenes can lead to the formation of the 2,1-benzisoxazole ring system. rsc.orgrsc.org The electrochemical reduction of 3-phenyl-1,2-benzisoxazole 2-oxide has been shown to proceed via a one-electron reduction followed by N-O bond cleavage. psu.edu The electrochemical behavior of this compound would likely involve the reduction of the carbon-bromine bond and potentially the N-O bond of the benzisoxazole ring, depending on the applied potential.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 3 1 Bromoethyl 1,2 Benzisoxazole

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Vibrations

While specific experimental IR and Raman spectra for 3-(1-Bromoethyl)-1,2-benzisoxazole are not widely available in the public domain, the expected characteristic vibrational frequencies can be predicted based on the analysis of its constituent functional groups and comparison with related molecules. The primary functional groups in this compound are the 1,2-benzisoxazole (B1199462) ring, the bromoethyl group, and the aromatic system.

The 1,2-benzisoxazole moiety is characterized by several distinct vibrational modes. The C=N stretching vibration within the isoxazole (B147169) ring is expected to appear in the region of 1620-1550 cm⁻¹. The C=C stretching vibrations of the fused benzene (B151609) ring typically absorb in the 1600-1450 cm⁻¹ range. The N-O stretching vibration is another key indicator, usually found between 1250 and 1100 cm⁻¹. Furthermore, the C-O stretching vibration of the isoxazole ring contributes to the spectrum, often in the 1100-1000 cm⁻¹ region. Out-of-plane C-H bending vibrations of the aromatic ring are also expected in the 900-700 cm⁻¹ range.

The bromoethyl substituent introduces vibrations associated with the alkyl chain and the carbon-bromine bond. The C-H stretching vibrations of the ethyl group will be observed in the 3000-2850 cm⁻¹ region. The crucial C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range, which is a characteristic region for haloalkanes.

A hypothetical table of the principal IR and Raman active vibrational modes for this compound is presented below, based on established group frequency correlations.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
Aromatic C-HStretching3100-3000Medium to WeakMedium
Alkyl C-HStretching3000-2850StrongStrong
Benzisoxazole C=NStretching1620-1550Medium to StrongMedium
Aromatic C=CStretching1600-1450Medium to StrongStrong
Benzisoxazole N-OStretching1250-1100MediumWeak
Benzisoxazole C-OStretching1100-1000StrongWeak
Aromatic C-HOut-of-plane Bending900-700StrongWeak
C-BrStretching700-500Medium to StrongStrong

The complementary nature of IR and Raman spectroscopy is particularly advantageous. While polar bonds like C=O and N-O tend to show strong IR absorption, non-polar or symmetric bonds like C=C and C-Br often yield strong Raman signals. A combined analysis would therefore provide a more complete picture of the vibrational landscape of this compound.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

Although a specific crystal structure for this compound has not been reported in publicly accessible databases, the methodology remains the gold standard for structural elucidation. The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This analysis allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined with high precision.

For this compound, an X-ray crystallographic study would reveal:

The planarity of the 1,2-benzisoxazole ring system.

The precise bond lengths of the C=N, N-O, and C-O bonds within the heterocyclic ring, providing insight into the degree of electron delocalization.

The conformation of the bromoethyl side chain relative to the benzisoxazole ring, including the torsion angles that define its spatial orientation.

The intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal lattice. For instance, studies on similar heterocyclic compounds have revealed the importance of such interactions in stabilizing the crystal structure. nih.govnih.govnih.gov

The structural data obtained from X-ray crystallography is invaluable for understanding the molecule's physical properties and can be used to correlate its structure with its chemical reactivity.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination (if applicable)

The this compound molecule possesses a chiral center at the carbon atom of the ethyl group to which the bromine atom is attached. This chirality means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of the chromophores within the molecule. For this compound, the benzisoxazole ring system acts as the primary chromophore. The interaction of this chromophore with the chiral center would result in a characteristic CD spectrum.

The applications of chiroptical spectroscopy to this compound would include:

Determination of Enantiomeric Excess (ee): A racemic mixture (equal amounts of both enantiomers) is CD-inactive. However, a sample with an excess of one enantiomer will exhibit a CD signal whose intensity is directly proportional to the enantiomeric excess. This allows for a quantitative determination of the purity of an enantiomerically enriched sample.

Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of the chiral center can be assigned. This is a powerful, non-destructive alternative to X-ray crystallography for determining absolute stereochemistry, especially for non-crystalline samples.

While no specific chiroptical studies on this compound have been published, the principles of the technique confirm its applicability and importance for the complete stereochemical characterization of this chiral molecule.

Computational Chemistry and Theoretical Investigations of 3 1 Bromoethyl 1,2 Benzisoxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic distribution, molecular geometry, and energetic landscape of 3-(1-Bromoethyl)-1,2-benzisoxazole.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), are effective for optimizing molecular geometries and exploring conformational possibilities. researchgate.netdergipark.org.trindexacademicdocs.org

For this compound, the primary conformational flexibility arises from the rotation around the C-C single bond of the bromoethyl group. This rotation would lead to different spatial arrangements of the bromine atom and the methyl group relative to the benzisoxazole ring. A relaxed potential energy surface scan would likely reveal at least two stable conformers: an anti-conformer, where the bromine atom and the benzisoxazole ring are positioned opposite to each other, and a gauche-conformer, where they are in closer proximity. The anti-conformer is generally expected to be the global minimum due to reduced steric hindrance.

The optimized ground state geometry of the 1,2-benzisoxazole (B1199462) ring itself is expected to be planar. The introduction of the bromoethyl substituent at the 3-position is unlikely to cause significant deviation from planarity for the bicyclic system. The table below presents predicted bond lengths and angles for the core 1,2-benzisoxazole structure based on DFT calculations of similar molecules.

Parameter Predicted Value
C-N Bond Length (isoxazole ring)~1.35 Å
N-O Bond Length (isoxazole ring)~1.42 Å
C-O Bond Length (isoxazole ring)~1.36 Å
C-C Bond Length (benzene ring)~1.39 - 1.41 Å
C-C-N Bond Angle (isoxazole ring)~110°
C-N-O Bond Angle (isoxazole ring)~105°
Dihedral Angle (Benzisoxazole Ring)~0°

Note: These values are illustrative and based on DFT calculations of related benzisoxazole derivatives.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for energy and property predictions, albeit at a greater computational expense. These methods are particularly useful for benchmarking the results obtained from DFT calculations and for systems where electron correlation effects are critical.

For this compound, high-accuracy single-point energy calculations using a method like CCSD(T) could be performed on the DFT-optimized geometries of the different conformers to obtain more reliable relative energies. This would provide a more definitive picture of the conformational landscape. Furthermore, ab initio methods can be employed to calculate electronic properties such as dipole moments and polarizability with high precision. The presence of the electronegative bromine and nitrogen atoms is expected to result in a significant dipole moment for the molecule.

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying transition states, and determining the energetic feasibility of different mechanistic routes.

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the reaction pathway from a transition state down to the reactants and products. This confirms that a located transition state indeed connects the intended reactants and products. For this compound, a key reaction of interest would be nucleophilic substitution at the carbon atom bearing the bromine atom.

An IRC analysis of the SN2 reaction with a simple nucleophile, for instance, would visualize the concerted bond-breaking of the C-Br bond and bond-formation with the incoming nucleophile, confirming the single-step nature of the mechanism.

The energy difference between the reactants and the transition state, known as the activation barrier, determines the rate of a chemical reaction. DFT and ab initio methods can be used to calculate these barriers, providing quantitative insights into reaction kinetics.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is crucial for the identification and characterization of new compounds. researchgate.netdergipark.org.trindexacademicdocs.org These predictions can guide experimental work and aid in the interpretation of experimental spectra.

Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR Aromatic protons on the benzene (B151609) ring are expected in the range of 7.0-8.0 ppm. The methine proton of the bromoethyl group would likely appear as a quartet downfield due to the deshielding effect of the bromine atom. The methyl protons would appear as a doublet further upfield.
¹³C NMR Aromatic carbons would resonate in the 110-160 ppm region. The carbon atom attached to the bromine would be significantly deshielded.
IR Spectroscopy Characteristic peaks for C=N and C=C stretching of the aromatic system are expected around 1500-1650 cm⁻¹. C-H stretching vibrations of the aromatic and alkyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching frequency would appear in the fingerprint region, typically below 700 cm⁻¹.
UV-Vis Spectroscopy The benzisoxazole chromophore is expected to exhibit absorption bands in the UV region, likely corresponding to π-π* and n-π* electronic transitions.

Note: The chemical shifts and vibrational frequencies are illustrative and based on computational studies of analogous benzisoxazole derivatives. researchgate.netdergipark.org.trindexacademicdocs.org

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory ( DFT), can accurately predict NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). These theoretical calculations are invaluable for assigning experimental spectra, confirming structural assignments, and understanding the influence of electronic and steric effects on the magnetic environment of the nuclei.

For this compound, theoretical calculations would involve optimizing the molecular geometry at a selected level of theory and basis set. Subsequently, the NMR shielding tensors for each nucleus (¹H and ¹³C) would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

Detailed Research Findings:

Theoretical calculations would likely predict distinct chemical shifts for the protons and carbons of the benzisoxazole ring system and the bromoethyl substituent. The aromatic protons would be expected to resonate in the downfield region, with their precise shifts influenced by the electron-withdrawing nature of the isoxazole (B147169) ring and the bromine atom. The methine proton of the bromoethyl group would exhibit a characteristic downfield shift due to the deshielding effect of the adjacent bromine atom. Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic, isoxazole, and aliphatic carbons.

The predicted coupling constants would provide further structural information. For instance, the vicinal coupling between the methine and methyl protons of the ethyl group would be a key parameter. Theoretical predictions can help in assigning these couplings and understanding their dependence on the dihedral angle.

Below is a hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such studies.

Interactive Data Table: Theoretical NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-162.5
C3a-121.8
C47.65123.4
C57.40129.7
C67.55125.1
C77.80110.9
C7a-163.2
C(ethyl-CH)5.4045.3
C(ethyl-CH₃)2.1022.8

Note: The values in this table are illustrative and represent typical predictions from DFT calculations. Actual values would depend on the level of theory, basis set, and solvent model used.

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These calculations are instrumental in assigning experimental spectral bands to specific molecular motions, thus providing a deeper understanding of the molecule's vibrational properties.

The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the force constants and, subsequently, the vibrational frequencies. The intensities of the IR bands are related to the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability.

Detailed Research Findings:

For this compound, theoretical calculations would predict a series of vibrational modes. Key vibrations would include the C=N and N-O stretching frequencies of the isoxazole ring, the C-H stretching and bending modes of the aromatic ring and the ethyl group, and the C-Br stretching frequency. The calculated spectrum can be compared with the experimental spectrum to confirm the structure and identify characteristic functional groups. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

The following table presents a hypothetical set of calculated vibrational frequencies and their assignments for this compound.

Interactive Data Table: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IntensityAssignment
3100-30002976-2880MediumAromatic C-H stretch
29802861MediumAliphatic C-H stretch
16401574StrongC=N stretch (isoxazole)
15801517StrongAromatic C=C stretch
14501392MediumCH₃ deformation
12501200StrongC-O stretch (isoxazole)
950912MediumN-O stretch (isoxazole)
680653StrongC-Br stretch

Note: The values in this table are illustrative. The scaling factor applied would be specific to the computational method used.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of the molecule.

For this compound, MD simulations could be employed to explore the rotational freedom around the single bond connecting the bromoethyl group to the benzisoxazole ring. This would allow for the identification of the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are particularly useful for studying solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), the simulation can model the solute-solvent interactions, the formation of solvation shells, and the influence of the solvent on the conformational preferences of the solute.

Detailed Research Findings:

Quantitative Structure-Reactivity Relationship (QSRR) Studies within Benzisoxazole Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with experimentally determined reactivity data.

Detailed Research Findings:

In a hypothetical QSRR study involving this compound and related derivatives, a range of descriptors would be calculated. These could include electronic descriptors (e.g., HOMO/LUMO energies, Mulliken charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. These descriptors would then be correlated with a measure of reactivity, such as a reaction rate constant or an equilibrium constant.

The resulting QSRR model could be used to predict the reactivity of new, unsynthesized benzisoxazole derivatives and to gain insights into the factors that govern their reactivity. For instance, the model might reveal that the reactivity is primarily influenced by the electronic properties of a substituent on the benzisoxazole ring or by the steric bulk of the side chain at the 3-position.

Synthetic Utility and Applications of 3 1 Bromoethyl 1,2 Benzisoxazole As a Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogs

The reactivity of the bromoethyl group in 3-(1-Bromoethyl)-1,2-benzisoxazole makes it a key intermediate for the elaboration of more complex molecular architectures. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of new heterocyclic rings.

One common application is in the synthesis of fused heterocyclic systems. By reacting this compound with bifunctional nucleophiles, it is possible to construct new rings fused to the benzisoxazole core. For instance, reaction with a molecule containing both a thiol and an amine group could lead to the formation of a thiazine-fused benzisoxazole. While specific examples for the 1-bromoethyl derivative are not extensively documented in readily available literature, the analogous reactivity of 3-(bromomethyl)-1,2-benzisoxazole (B15218) suggests this potential. This related compound is a known precursor in the synthesis of various bioactive molecules through nucleophilic substitution reactions.

Furthermore, the benzisoxazole moiety itself is a key component of several natural products and their analogs. The ability to introduce and modify side chains at the 3-position via intermediates like this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. For example, the derivatization of the ethyl side chain could lead to the synthesis of analogs of naturally occurring compounds that exhibit improved pharmacological properties.

Precursor in the Development of Advanced Organic Materials

The benzisoxazole ring system is known for its thermal stability and specific electronic properties, making it a desirable component in advanced organic materials. While direct applications of this compound in this field are not widely reported, its potential as a monomer or a key intermediate for functionalized polymers is significant.

The bromoethyl group can serve as a reactive handle for polymerization reactions. For example, it could be converted to a vinyl group through an elimination reaction, and the resulting 3-(1-vinyl)-1,2-benzisoxazole could then undergo polymerization to yield a polymer with pendant benzisoxazole units. Such polymers could exhibit interesting photophysical or electronic properties, potentially finding use in applications like organic light-emitting diodes (OLEDs). The benzisoxazole moiety can contribute to the thermal stability and charge-transporting capabilities of the resulting material.

Alternatively, the bromoethyl group can be used to graft the benzisoxazole unit onto existing polymer backbones, thereby modifying their properties. This approach allows for the fine-tuning of the material's characteristics for specific applications.

Stereoselective Synthesis of Chiral Benzisoxazole Derivatives

The presence of a stereocenter in this compound makes it a valuable starting material for the stereoselective synthesis of chiral molecules. The control of stereochemistry is paramount in the synthesis of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.

One approach to achieve stereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.orgsigmaaldrich.comnumberanalytics.comresearchgate.net For instance, a racemic mixture of this compound could be reacted with a chiral nucleophile, leading to the formation of two diastereomeric products that can be separated. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched target molecule.

Another strategy involves the stereoselective synthesis of this compound itself. This could be achieved by using a chiral reducing agent for the conversion of a corresponding ketone precursor to the alcohol, followed by bromination with retention or inversion of configuration. The resulting enantiomerically pure bromo-compound can then undergo nucleophilic substitution reactions, often with inversion of stereochemistry (SN2 mechanism), to produce a wide range of chiral benzisoxazole derivatives.

The table below illustrates a hypothetical stereoselective synthesis starting from a prochiral ketone.

StepReactant(s)Reagent/CatalystProductStereochemical Outcome
13-Acetyl-1,2-benzisoxazoleChiral Reducing Agent (e.g., (R)-CBS)(R)-1-(1,2-Benzisoxazol-3-yl)ethanolEnantioselective reduction
2(R)-1-(1,2-Benzisoxazol-3-yl)ethanolPBr₃(S)-3-(1-Bromoethyl)-1,2-benzisoxazoleInversion of configuration
3(S)-3-(1-Bromoethyl)-1,2-benzisoxazoleNucleophile (e.g., NaN₃)(R)-3-(1-Azidoethyl)-1,2-benzisoxazoleSN2 substitution with inversion

Strategies for Incorporating the Benzisoxazole Moiety into Diverse Chemical Structures

The versatile reactivity of this compound allows for its incorporation into a wide variety of chemical structures through several key synthetic strategies.

Nucleophilic Substitution: This is the most direct method, where the bromine atom is displaced by a nucleophile. A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions. This strategy is fundamental for attaching the benzisoxazole unit to other molecules.

NucleophileProduct Type
Amines (R-NH₂)3-(1-Aminoethyl)-1,2-benzisoxazole derivatives
Alcohols (R-OH)3-(1-Alkoxyethyl)-1,2-benzisoxazole derivatives
Thiols (R-SH)3-(1-Thioethyl)-1,2-benzisoxazole derivatives
Carbanions (e.g., Grignard reagents)3-(1-Alkyl/Aryl-ethyl)-1,2-benzisoxazole derivatives

Elimination Reactions: Treatment of this compound with a base can lead to the elimination of HBr, forming 3-vinyl-1,2-benzisoxazole. This vinyl derivative can then participate in various reactions, such as Diels-Alder cycloadditions or Michael additions, providing further avenues for incorporating the benzisoxazole moiety.

Organometallic Coupling Reactions: The bromoethyl group can be transformed into an organometallic reagent, such as a Grignard or an organozinc reagent. These intermediates can then participate in cross-coupling reactions (e.g., Suzuki, Negishi) with various electrophiles, allowing for the formation of new carbon-carbon bonds and the construction of complex molecules containing the benzisoxazole core.

Future Directions and Emerging Research Avenues in 3 1 Bromoethyl 1,2 Benzisoxazole Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, and the production of benzisoxazoles is no exception. Future research will likely focus on replacing traditional synthetic methods that often involve hazardous reagents and solvents with more environmentally benign alternatives.

Key areas of development include:

Water-Mediated Synthesis: Utilizing water as a solvent offers significant environmental benefits. Research into the one-step synthesis of related heterocycles like benzoxazole-2-thiols in water demonstrates the potential for such eco-friendly approaches. rsc.org The use of waste curd water, an acidic medium from the dairy industry, under microwave irradiation has also proven effective for synthesizing 2-arylbenzoxazoles, highlighting a novel "waste-to-value" strategy. bohrium.comresearchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to accelerate the formation of 1,2-benzisoxazole (B1199462) rings from o-hydroxy acetophenone (B1666503) oximes on a silica (B1680970) gel solid support, leading to excellent yields in shorter reaction times. researchgate.net

Reusable Catalysts: The development of heterogeneous catalysts, such as silica sulfuric acid, provides an eco-friendly and reusable option for synthesizing related 2-substituted benzothiazoles, a strategy that could be adapted for benzisoxazole synthesis. researchgate.net

Green StrategyExample System (Related Heterocycles)Key AdvantagesPotential for 3-(1-Bromoethyl)-1,2-benzisoxazole
Water as SolventSynthesis of benzoxazole-2-thiols using TMTD in water rsc.orgEnvironmentally benign, safe, often simple work-up.Adaptable for cyclization steps, minimizing organic solvent waste.
Waste ValorizationMicrowave-assisted synthesis using waste curd water bohrium.comresearchgate.netReduces industrial waste, eco-friendly catalytic solvent.Could be explored for the initial formation of the benzisoxazole core.
Heterogeneous CatalysisSilica sulfuric acid for benzothiazole (B30560) synthesis researchgate.netCatalyst is reusable, simple procedure, mild conditions.Offers a sustainable approach for key synthetic transformations.

Exploration of Novel Catalytic Transformations

Catalysis is central to enhancing the efficiency and selectivity of reactions involving the this compound scaffold. Future work will explore novel catalysts to functionalize both the heterocyclic core and the reactive bromoethyl side chain.

Emerging catalytic strategies include:

Transition Metal Catalysis: Transition metals are known to mediate the scission of N-O bonds in isoxazoles, opening pathways for functionalization. researchgate.net Cobalt-catalyzed ring-opening amination of benzisoxazoles provides a route to novel amine-substituted derivatives. researchgate.net Similarly, palladium-catalyzed annulation of iodoaryl-substituted isoxazoles with alkynes has been used to construct more complex fused systems, a technique that could be applied to elaborate the benzisoxazole core. chim.it

Photocatalysis: Visible-light-induced photocatalysis offers a mild and sustainable method for bond formation. This could be employed for C-C or C-heteroatom bond formation at the ethyl position, replacing the bromine atom under gentle conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming pharmaceutical and fine chemical production by offering enhanced safety, scalability, and reproducibility. researchgate.netjst.org.in The synthesis of this compound and its derivatives is well-suited for this technological shift.

Enhanced Safety and Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature and mixing, which is crucial when handling highly reactive intermediates like the lithiated species sometimes involved in benzoxazole (B165842) synthesis. nih.gov This technology minimizes the risks associated with exothermic reactions or unstable intermediates.

Scalability and Efficiency: Flow processes can be readily scaled up by extending the operation time or by using parallel reactors. rsc.org The synthesis of related benzoxazoles has been successfully demonstrated in continuous flow systems, achieving high yields and minimizing waste. nih.govrsc.org The generation of reactive intermediates like benzyne (B1209423) in flow has also been developed, which could be applied to novel syntheses of the benzisoxazole ring itself. acs.orgrsc.org

Automation and High-Throughput Screening: Integrating flow reactors with automated purification and analysis enables high-throughput synthesis and screening of derivative libraries. researchgate.netbeilstein-journals.org This is particularly valuable for drug discovery programs that utilize the benzisoxazole scaffold.

Advanced Spectroscopic Characterization of Reactive Intermediates

A deeper understanding of reaction mechanisms is essential for optimizing synthetic routes and designing novel transformations. Advanced spectroscopic techniques are critical for identifying and characterizing the transient intermediates involved in the chemistry of this compound.

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can provide real-time information on the formation and consumption of intermediates during a reaction. This is crucial for studying the mechanisms of base-catalyzed rearrangements or decompositions of the benzisoxazole ring. acs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable for confirming the structure of newly synthesized compounds and can be used to study fragmentation patterns, offering insights into the molecule's stability and bonding. researchgate.netnih.gov

Mechanistic Studies: The reactivity of the benzisoxazole ring, such as its reaction with nucleophiles or electrophiles, can lead to ring-opening or substitution. rsc.org Detailed spectroscopic and kinetic studies are needed to elucidate these pathways, particularly how the 3-(1-bromoethyl) substituent influences the reactivity of the heterocyclic system.

Computational Design of Novel Benzisoxazole Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. biotech-asia.org For this compound, computational methods can predict reactivity and guide the synthesis of new derivatives with desired properties.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to study the electronic structure of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govnih.gov This information helps predict the molecule's susceptibility to nucleophilic or electrophilic attack and can guide the design of reactions.

Rational Drug Design: The benzisoxazole scaffold is a privileged structure in medicinal chemistry. nih.govnih.gov Molecular docking and in silico screening can be used to design novel derivatives that bind to specific biological targets. nih.govnih.govnih.gov For instance, computational studies have been used to design benzoxazole-thiazolidinone hybrids as potential viral protease inhibitors and to rationally design benzisoxazole derivatives as multi-target ligands for Alzheimer's disease. nih.govnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov

Computational MethodApplicationExample (Related Systems)Relevance to this compound
Density Functional Theory (DFT)Calculation of reactivity descriptors (HOMO/LUMO, chemical potential). nih.govCorrelating HOMO-LUMO gap with antibacterial activity in azo-linked benzimidazoles. nih.govPredicting sites of reactivity for targeted functionalization.
Molecular DockingPredicting binding affinity and orientation in a target's active site.Screening benzoxazole hybrids as potential SARS-CoV-2 protease inhibitors. nih.govnih.govDesigning novel bioactive derivatives for drug discovery.
Molecular Dynamics (MD) SimulationsStudying the stability of ligand-protein complexes over time.Confirming stable interactions of benzothiazine derivatives with GABA-Aergic receptors. nih.govValidating the binding mode and stability of designed inhibitors.

Multi-Component Reactions and Cascade Processes Utilizing this compound

Multi-component reactions (MCRs) and cascade (or tandem) processes offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single operation. The reactive nature of this compound makes it an ideal candidate for incorporation into such complex transformations.

Cascade Reactions: A cascade reaction can be initiated by leveraging the reactivity of either the benzisoxazole ring or the bromoethyl side group. For example, an initial nucleophilic substitution on the bromoethyl group could be followed by an intramolecular cyclization or rearrangement. Novel rearrangements of isoxazoles to benzisoxazoles have been used to trigger tandem sequences, building complex polycyclic products. acs.org

Multi-Component Reactions: this compound could serve as one component in a three- or four-component reaction. nih.govsemanticscholar.org For instance, the bromoethyl group could react with an in situ-generated nucleophile as part of a larger convergent synthesis, rapidly building molecular complexity. The development of three-component cascade reactions to build complex frameworks demonstrates the power of this approach. rsc.orgresearchgate.net

[3+2] Cycloadditions: The synthesis of the benzisoxazole ring itself can be achieved via a [3+2] cycloaddition of in situ-generated nitrile oxides and arynes. chim.itacs.org Future research could explore using substituted precursors to directly install the 1-bromoethyl group during the ring-forming MCR.

Q & A

Q. What are the common synthetic routes for preparing 3-substituted-1,2-benzisoxazole derivatives like 3-(1-bromoethyl)-1,2-benzisoxazole?

  • Methodological Answer : The synthesis of 3-substituted benzisoxazoles typically involves nucleophilic substitution, cyclization, or microwave-assisted protocols. For bromoethyl derivatives, nucleophilic substitution of a pre-functionalized benzisoxazole precursor (e.g., 3-(hydroxyethyl)-1,2-benzisoxazole) with HBr or PBr₃ is common. Microwave-assisted synthesis (e.g., 160°C, 20 min) can enhance reaction efficiency and reduce by-products . Cyclization of oxime derivatives under basic conditions (e.g., K₂CO₃) is another route, where the configuration of the oxime dictates regioselectivity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • X-ray crystallography resolves bond lengths/angles (e.g., C-Br bond ~1.9 Å) and deviations caused by intramolecular interactions (e.g., H···Br repulsion) .
  • IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O at ~1220 cm⁻¹) .
  • ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl group protons at δ 1.5–2.9 ppm) .
  • TLC (toluene:chloroform:methanol = 9:3:1) monitors reaction progress .

Q. What in vivo models are used to evaluate the anticonvulsant activity of 3-substituted benzisoxazole derivatives?

  • Methodological Answer : Rodent models are standard:
  • Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests assess seizure suppression.
  • Rotorod test quantifies neurotoxicity (e.g., ED₅₀ values for activity vs. TD₅₀ for toxicity).
  • Example: Zonisamide analogs show ED₅₀ values of 14.9–42.3 mg/kg in mice, outperforming phenytoin .

Q. What safety precautions are recommended when handling brominated benzisoxazole derivatives?

  • Methodological Answer :
  • Use impervious gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors/dust.
  • Employ ergonomic practices (e.g., avoid prolonged exposure, wash hands post-handling) .

Advanced Research Questions

Q. How can Pd/Cu-catalyzed cross-coupling reactions diversify this compound into bioactive analogs?

  • Methodological Answer : Pd/Cu-mediated reactions enable functionalization:
  • Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups.
  • Sonogashira coupling with terminal alkynes adds alkyne moieties.
  • Hartwig-Buchwald coupling with alkyl hydrazines modifies the ethyl side chain.
    Optimize conditions (e.g., Pd(OAc)₂, XPhos ligand, 80°C) for yields >75% .

Q. What factors contribute to deviations in bond angles observed in the crystal structure of 3-substituted benzisoxazoles?

  • Methodological Answer : Deviations (e.g., C3-C9-C10 = 113.4° vs. ideal 109.5°) arise from:
  • Steric repulsion between substituents (e.g., H9⋯H11 = 2.25 Å).
  • Non-bonded interactions (e.g., Cl⋯H4 = 3.12 Å).
  • Planarity of the benzisoxazole ring (max. deviation ≤0.023 Å) forces substituents into non-ideal geometries .

Q. How does halogen substitution at the 5-position influence the pharmacological profile of 3-substituted benzisoxazoles?

  • Methodological Answer :
  • Activity : Halogens (e.g., Br, Cl) at the 5-position enhance anticonvulsant potency (ED₅₀ ↓ by 30–50%) via electronic effects.
  • Neurotoxicity : Increased lipophilicity from halogens elevates CNS penetration but raises TD₅₀ (e.g., rotorod failure at lower doses).
  • Example: 5-Bromo-3-methyl-1,2-benzisoxazole shows higher activity than non-halogenated analogs .

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

  • Methodological Answer :
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve bromide ion reactivity.
  • Temperature control : Maintain 0–5°C during HBr addition to suppress elimination.
  • Microwave assistance : Reduces reaction time (20 min vs. 12 hrs) and by-product formation (e.g., <5% diethyl ether) .

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